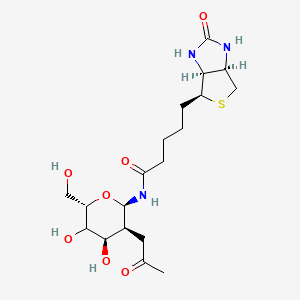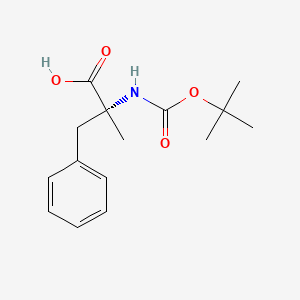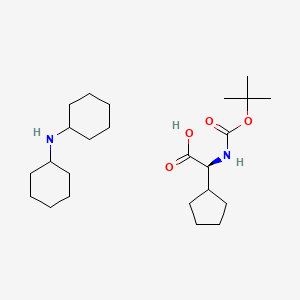
INDIUM CHLORIDE, HYDROUS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) chloride, also known as trichloroindigane or indium trichloride, is a white, flaky solid . It is an indium halide and is used as a Lewis acid in various organic transformations . It is also used in the preparation of many semiconductor materials due to its optoelectronic properties .
Synthesis Analysis
Indium(III) chloride can be synthesized using an electrochemical cell in a mixed methanol-benzene solution . It is also reported that indium reacts quickly with chlorine to produce the trichloride .Molecular Structure Analysis
Indium(III) chloride crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In(III) centers . This structure is similar to that seen in YCl3 .Chemical Reactions Analysis
Indium(III) chloride is a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . It can also be used as a catalyst to synthesize indolylindolines through self-addition of indoles .Physical And Chemical Properties Analysis
Indium(III) chloride is a white, flaky solid with a density of 3.46 g/mL at 25 °C . It forms colorless diffuse crystals of rhombic shape .Scientific Research Applications
Catalyst in Organic Reactions
Indium (III) chloride is used in famous organic reactions such as Friedel-Crafts acylation and Diels-Alder reaction as a lewis acid catalyst . These reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Thioacetalization Catalyst
Indium (III) chloride is an efficient catalyst for thioacetalization . This reaction is used in organic synthesis for the protection of carbonyl groups in aldehydes and ketones.
Enantioselective Ring-Opening Catalyst
It catalyzes the enantioselective ring-opening of meso-aziridines with thiols . This reaction is important in the field of synthetic chemistry for the production of enantiomerically pure compounds.
Synthesis of Indolylindolines
Indium (III) chloride can be used as a catalyst to synthesize indolylindolines through self-addition of indoles . Indolylindolines are important compounds in medicinal chemistry due to their biological activities.
Synthesis of Vinyl Indoles
It can also catalyze the synthesis of vinyl indoles from unfunctionalized indoles and vinyl azides . Vinyl indoles are valuable intermediates in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals.
Synthesis of Cycloadducts
Indium (III) chloride can be used to synthesize a variety of cycloadducts through the reaction of olefinic acetals with isoprene and cyclopentadiene . Cycloadducts are useful in the synthesis of complex cyclic structures in organic chemistry.
Preparation of Semiconductor Materials
Owing to its optoelectronic properties, Indium (III) chloride is also used to prepare many semiconductor materials . These materials have applications in various fields such as electronics and solar energy.
Synthesis of Complex Organic Molecules
Due to its high tolerance to most of the oxygen and nitrogen containing functional groups, Indium (III) chloride is used in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Indium Chloride, Hydrous primarily targets monoclonal antibodies in preparations used for in vivo diagnostic imaging procedures . It is also used for radiolabeling Zevalin in preparations used for radioimmunotherapy procedures .
Mode of Action
Indium Chloride, Hydrous acts as a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin .
Biochemical Pathways
Indium Chloride, Hydrous is involved in a variety of biochemical pathways. It is used as a catalyst in the synthesis of indolylindolines through self-addition of indoles . It also catalyzes the formation of vinyl indoles from unfunctionalized indoles and vinyl azides .
Pharmacokinetics
It has been observed that indium complexes mostly get into the systemic circulation after inhalation through the lungs .
Result of Action
The result of Indium Chloride, Hydrous’s action is primarily seen in its role as a catalyst in organic synthesis . It facilitates the formation of various compounds, including indolylindolines and vinyl indoles .
Action Environment
The action of Indium Chloride, Hydrous can be influenced by environmental factors. For instance, it reacts with water, catalyzing a disproportionation reaction . It also reacts with oxygen in the air when heated .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of Indium Chloride, Hydrate can be achieved through the reaction of Indium metal with Hydrochloric acid in the presence of water.", "Starting Materials": [ "Indium metal", "Hydrochloric acid", "Water" ], "Reaction": [ "Add Indium metal to a flask containing Hydrochloric acid and water", "Heat the mixture to 60-70°C and stir for several hours", "Filter the resulting solution to remove any impurities", "Cool the solution to room temperature and allow it to stand for several hours", "Crystals of Indium Chloride, Hydrate will form and can be collected by filtration", "Wash the crystals with cold water and dry them in a desiccator" ] } | |
CAS RN |
143983-91-9 |
Product Name |
INDIUM CHLORIDE, HYDROUS |
Molecular Formula |
Cl3H2InO |
Molecular Weight |
239.19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)



![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)